2-Amino-5-cyanopentanoic acid
Description
2-Amino-5-cyanopentanoic acid (IUPAC name: (2S)-2-amino-5-cyanopentanoic acid) is a non-proteinogenic α-amino acid characterized by a cyano (-CN) group at the fifth carbon of its pentanoic acid backbone and an amino (-NH₂) group at the second carbon. Its molecular formula is C₆H₁₀N₂O₂, with a molecular weight of 142.16 g/mol. The compound exists as the S-enantiomer, as confirmed by its stereospecific SMILES notation: C(CC#N)C[C@@H](C(=O)O)N . The hydrochloride salt form (CID 53633163) is also documented, enhancing its stability for research applications .
The cyano group confers unique reactivity, enabling participation in nucleophilic additions or hydrolysis to form carboxylic acids or amines. This functional versatility makes the compound valuable in medicinal chemistry and peptide synthesis.
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-amino-5-cyanopentanoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10) |
InChI Key |
AAWKBLYYEHJYCW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CC(C(=O)O)N |
Origin of Product |
United States |
Biological Activity
2-Amino-5-cyanopentanoic acid, also known as (2R)-2-amino-5-cyanovaleric acid, is an organic compound with the molecular formula C6H10N2O2. It is a derivative of the amino acid lysine, where the ε-amino group is substituted by a cyano group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including biochemistry and medicinal chemistry.
The biological activity of 2-amino-5-cyanopentanoic acid primarily involves its interaction with specific enzymes and receptors. The cyano group enhances its ability to form hydrogen bonds and participate in electrostatic interactions, which can significantly influence its binding affinity to biological targets. This compound has been shown to act as an inhibitor or modulator of enzyme activity by interacting with active or allosteric sites on enzymes.
Enzyme Interaction Studies
Research indicates that 2-amino-5-cyanopentanoic acid can be utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its structural similarity to lysine allows it to mimic certain biological functions while also providing a unique reactivity profile due to the presence of the cyano group.
Therapeutic Potential
The compound exhibits potential as a therapeutic agent due to its ability to modulate various biological pathways. For instance, it has been investigated for its effects on neurotransmitter systems, particularly in relation to glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. This modulation could have implications for treating neurological disorders.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 2-amino-5-cyanopentanoic acid. In vitro tests demonstrated that the compound possesses moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, suggesting its potential use as an antimicrobial agent .
Cytotoxicity Assays
In cytotoxicity assays, 2-amino-5-cyanopentanoic acid has shown varying degrees of cytotoxic effects depending on the cell lines tested. For example, it was found to induce cell death in certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity highlights its potential for use in targeted cancer therapies .
Comparative Analysis with Analog Compounds
A comparative analysis with similar compounds reveals that 2-amino-5-cyanopentanoic acid exhibits distinct biological activities due to its unique structural features. For instance, compounds like (2R)-2-amino-3-hydroxypropanoic acid lack the cyano group and therefore do not exhibit the same level of reactivity or biological interaction potential.
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 2-Amino-5-cyanopentanoic acid | Cyano group present | Moderate antibacterial and cytotoxic effects |
| 2-Amino-3-hydroxypropanoic acid | Hydroxyl group instead of cyano | Limited antibacterial activity |
| 2-Amino-4-methoxy-4-oxobutanoic acid | Methoxy and oxo groups present | Varies based on substitution |
Scientific Research Applications
2-Amino-5-cyanopentanoic acid is a compound with applications in various scientific research fields. It is created when lysine residues in proteins react with hypochlorous acid (HOCl) and hypobromous acid (HOBr), resulting in lysine nitrile as a stable product.
Scientific Research Applications
- As a Building Block: 5-Cyanopentanoic acid is a versatile building block in organic synthesis, particularly for synthesizing pharmaceuticals and agrochemicals.
- Precursor for Biologically Active Molecules: It serves as a precursor in synthesizing biologically active molecules.
- Drug Development: It is used in developing drugs and therapeutic agents.
- Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.
Biological Activity
5-Cyanopentanoic acid exhibits significant biological activity, particularly in protein modifications and potential therapeutic uses.
Protein Modification
The compound is recognized as a product of lysine modification during oxidative stress. It forms when lysine residues in proteins react with hypochlorous acid (HOCl) and hypobromous acid (HOBr), generating lysine nitrile (2-amino-5-cyanopentanoic acid) as a stable product. This reaction has been observed in various proteins, including adenylate kinase and bovine serum albumin, with yields reaching up to 80% under specific conditions.
Chemical Properties
- Molecular Formula: C₆H₉NO₂
- Molecular Weight: 127.14 g/mol
- Density: 1.099 g/cm³
- Boiling Point: 318.4 °C
- Flash Point: 146.4 °C
Chemical Reactions Analysis
Oxidation Reactions
LysCN participates in oxidation pathways under biological and chemical conditions:
-
Mechanism :
Reduction Reactions
The cyano group undergoes selective reduction to form amine derivatives:
| Reaction Type | Reagents/Conditions | Major Product | Notes | Reference |
|---|---|---|---|---|
| Cyano → Amine | LiAlH₄ (anhydrous ether) | 2-Amino-5-aminopentanoic acid | Requires strict anhydrous conditions | |
| Catalytic hydrogenation | H₂, Pd/C | 2,5-Diaminopentanoic acid | Stereochemistry preserved |
-
Key Insight :
Reduction preserves the amino acid backbone while converting the nitrile to a primary amine, enabling peptide synthesis applications.
Nucleophilic Substitution
The cyano group acts as a leaving group in substitution reactions:
| Nucleophile | Reagents/Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Thiols (RS⁻) | DMSO, 60°C | 2-Amino-5-thioetherpentanoic acid | >90% with aliphatic thiols | |
| Sodium sulfite (Na₂SO₃) | Aqueous NaOH, 80°C | 2-Amino-5-sulfonatopentanoic acid | pH-dependent |
-
Mechanistic Pathway :
-
The reaction proceeds via a Michaelis-Arbuzov-type mechanism , where the cyano group is displaced by strong nucleophiles.
-
Hydrolysis Reactions
Controlled hydrolysis yields carboxylic acid derivatives:
| Conditions | Product | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, H₂O) | 2-Amino-5-carboxypentanoic acid | 6 hr, reflux | 75% | |
| Basic (NaOH, H₂O₂) | 2-Amino-5-hydroxyimino-pentanoic acid | 4 hr, 50°C | 60% |
-
Biological Relevance :
Hydrolysis products are implicated in metabolic pathways linked to diabetes and atherosclerosis .
Enzymatic Interactions
LysCN modulates biological systems through enzyme interactions:
-
Pathophysiological Role :
Enrichment of LysCN in human aortic plaques suggests its role in MPO-driven inflammatory processes .
Comparative Reactivity with Analogues
LysCN exhibits distinct reactivity compared to structurally related compounds:
| Compound | Functional Group | Reactivity with LiAlH₄ | Notes |
|---|---|---|---|
| LysCN | -CN | Full reduction to -NH₂ | Fast kinetics |
| 2-Amino-5-bromopentanoic acid | -Br | No reaction under standard conditions | Requires Pd catalysis |
| 2-Aminoadipic acid | -COOH | Non-reactive | Stable end-product |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2-Amino-5-(ethylamino)-5-oxopentanoic Acid
- Structure: Replaces the cyano group with an ethylamino-oxo (-NH-C(=O)-C₂H₅) moiety.
- Formula : C₇H₁₄N₂O₃ (MW: 174.20 g/mol).
- Properties: The oxo group increases polarity, enhancing solubility in polar solvents compared to the nitrile-containing analog. Its ethylamino side chain may facilitate hydrogen bonding in biological systems .
5-Amino-2-oxopentanoic Acid
- Structure: Features an oxo (-C=O) group at the second carbon instead of the cyano group.
- Formula: C₅H₉NO₃ (MW: 131.13 g/mol).
- Properties: The ketone group alters metabolic pathways; this compound is a known intermediate in lysine degradation (e.g., via α-keto-δ-aminovalerate in MetaCyc pathways) .
2-Amino-5-chlorobenzoic Acid
- Structure : Aromatic benzoic acid derivative with a chlorine substituent at the fifth position.
- Formula: C₇H₆ClNO₂ (MW: 171.57 g/mol).
- Properties: The electron-withdrawing chlorine increases acidity (pKa ~2.1) compared to the aliphatic 2-amino-5-cyanopentanoic acid (pKa ~2.3 for α-amino acids) .
Backbone Modifications
(S)-(-)-2-Amino-4-pentenoic Acid
- Structure : Unsaturated backbone with a double bond at the fourth carbon.
- Formula: C₅H₉NO₂ (MW: 115.13 g/mol).
2-Amino-1-hydroxycyclopentane-carboxylic Acid
- Structure: Cyclopentane ring with amino and hydroxyl groups.
- Formula: C₆H₁₁NO₃ (MW: 145.16 g/mol).
- Properties : The cyclic structure imposes steric constraints, reducing conformational flexibility compared to the linear chain of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-Amino-5-cyanopentanoic acid | 142.16 | Not reported | -CN, -NH₂, -COOH |
| 2-Amino-5-cyanopyridine | 119.12 | 159–165 | -CN, -NH₂, aromatic |
| 2-Amino-5-chlorobenzoic acid | 171.57 | 209–213 | -Cl, -NH₂, -COOH |
| 5-Amino-2-oxopentanoic acid | 131.13 | Not reported | -C=O, -NH₂, -COOH |
Key Observations :
- Aromatic vs. Aliphatic: Aromatic analogs (e.g., 2-amino-5-cyanopyridine) exhibit higher melting points due to π-π stacking .
- Electron-Withdrawing Groups: Chlorine and cyano groups reduce basicity but enhance solubility in aprotic solvents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for generating 2-amino-5-cyanopentanoic acid in laboratory settings?
- Methodological Answer : The compound is formed via oxidative halogenation of lysine residues in proteins using hypochlorous acid (HOCl) or hypobromous acid (HOBr). For example, treatment of proteins like adenylate kinase (ADK) with HOCl/HOBr yields 2-amino-5-cyanopentanoic acid (lysine nitrile) through ε-N-haloamine intermediates . Isolation involves liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) for purification and verification.
Q. How can researchers characterize the purity and stability of 2-amino-5-cyanopentanoic acid?
- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS. Stability studies should include pH-dependent degradation assays (e.g., buffered solutions at pH 2–9) and thermal stability tests (e.g., 4°C vs. room temperature). Structural integrity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .
Q. What experimental precautions are critical when handling 2-amino-5-cyanopentanoic acid?
- Methodological Answer : Due to its nitrile group, handle in a fume hood with nitrile gloves. Store desiccated at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or oxidizing agents. For in vitro studies, use inert atmospheres (e.g., argon) during reactions to minimize side products .
Advanced Research Questions
Q. How does 2-amino-5-cyanopentanoic acid mediate halogen transfer in protein modification studies?
- Methodological Answer : In reactions with HOBr, lysine nitrile acts as a halogen-transfer mediator via ε-N-dibromoamine intermediates, facilitating tyrosine bromination. This is tested by comparing halogenation yields in wild-type vs. lysine-free protein variants using LC-MS/MS. For example, lysine-free ADK shows reduced bromotyrosine formation, confirming its role .
Q. What analytical strategies resolve contradictions in reported yields of lysine nitrile during protein oxidation?
- Methodological Answer : Yield variability (up to 80% in HOCl reactions) depends on protein size and lysine accessibility. Use size-exclusion chromatography (SEC) to assess protein aggregation and surface lysine mapping via X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS). Control oxidant-to-protein molar ratios (e.g., 10:1 to 100:1) to optimize reproducibility .
Q. How can 2-amino-5-cyanopentanoic acid serve as a biomarker in oxidative stress models?
- Methodological Answer : Quantify lysine nitrile in biological matrices (e.g., plasma, tissue homogenates) using isotope dilution LC-MS/MS. Spike samples with deuterated internal standards (e.g., 5-aminolevulinic acid-d2) to correct for matrix effects. Correlate levels with oxidative stress markers like 3-nitrotyrosine or malondialdehyde in disease models .
Q. What computational tools predict the reactivity of 2-amino-5-cyanopentanoic acid in enzyme active sites?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model its interaction with catalytic residues. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess conformational stability in binding pockets. Validate predictions with site-directed mutagenesis and kinetic assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
